molecular formula C21H15BrN2O5 B2793082 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887874-86-4

3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2793082
CAS No.: 887874-86-4
M. Wt: 455.264
InChI Key: RZLHZQKNLZCVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to carboxylation to form 5-bromofuran-2-carboxylic acid. The carboxylic acid is then converted to its corresponding amide through an amide coupling reaction with 4-methoxyaniline. Finally, the benzofuran core is introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
  • 3-(5-fluorofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
  • 3-(5-iodofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Uniqueness

Compared to these similar compounds, 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O5/c1-27-13-8-6-12(7-9-13)23-21(26)19-18(14-4-2-3-5-15(14)29-19)24-20(25)16-10-11-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLHZQKNLZCVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.